5-Fluoro-N-isopropyl-2-nitroaniline
Overview
Description
5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .Scientific Research Applications
Complexation with Metals
- Study: Complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline were synthesized and analyzed. The ligands acted as monodentate O-bonded, and the compounds showed various structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).
Non-Linear Optical Properties
- Study: Research on N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, showed that it belongs to a family of compounds with high molecular non-linearity, demonstrating charge transfer properties (Yanes et al., 1997).
Synthesis of Antimalarial Compounds
- Study: 5-Fluoro-N-isopropyl-2-nitroaniline was used in the synthesis of 5-fluoroprimaquine, an antimalarial drug. The study explored various approaches for synthesizing the key intermediate required for this drug (O’Neill et al., 1998).
Applications in Polymer Science
- Study: N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains were synthesized. These polymers are considered for drug delivery systems, with the side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).
Synthesis of Benzoxazole Derivatives
- Study: A novel and efficient route was reported for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline. This process demonstrated the versatility of 2-fluoro-5-nitroaniline in creating high-yield, complex organic compounds (Vosooghi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHWAHLPBFAQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442722 | |
Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-N-isopropyl-2-nitroaniline | |
CAS RN |
131885-33-1 | |
Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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